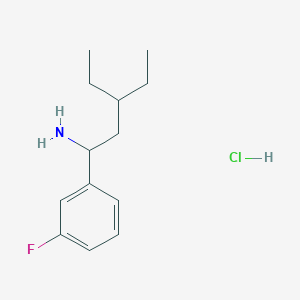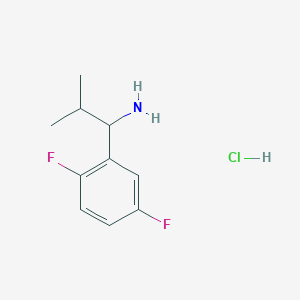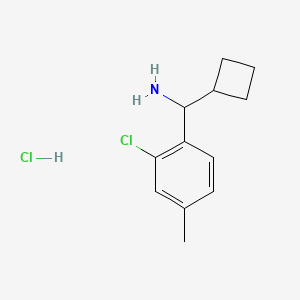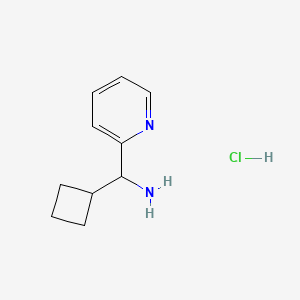
Cyclobutyl(pyridin-2-yl)methanamine hydrochloride
Overview
Description
Cyclobutyl(pyridin-2-yl)methanamine is a synthetic organic molecule that belongs to the class of amines . It has a CAS Number of 1337719-21-7 . The molecule has a molecular weight of 162.23 .
Molecular Structure Analysis
The InChI code for Cyclobutyl(pyridin-2-yl)methanamine is1S/C10H14N2/c11-10(8-4-3-5-8)9-6-1-2-7-12-9/h1-2,6-8,10H,3-5,11H2 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
Cyclobutyl(pyridin-2-yl)methanamine is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Anticonvulsant Agents
Research on Schiff bases of 3-aminomethyl pyridine, closely related to cyclobutyl(pyridin-2-yl)methanamine hydrochloride, has shown potential in developing anticonvulsant agents. Novel Schiff bases have been synthesized and screened for their anticonvulsant activity, demonstrating promising results in seizure protection after intraperitoneal administration in various models. Some compounds in this series have shown remarkable protection over clinically used drugs in specific seizure models (Pandey & Srivastava, 2011).
Catalysis and Polymerization
1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, which include this compound, have been utilized in the synthesis of unsymmetrical NCN′ pincer palladacycles. These compounds have shown good activity and selectivity in catalytic applications, especially where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Functional Models for Methane Monooxygenases
Diiron(III) complexes of tridentate 3N ligands, including derivatives of this compound, have been studied as functional models for methane monooxygenases. These complexes have been characterized and tested as catalysts for selective hydroxylation of alkanes, displaying high efficiency and selectivity (Sankaralingam & Palaniandavar, 2014).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, a compound similar to this compound, have been synthesized and studied for their photocytotoxic properties. These complexes have shown unprecedented photocytotoxicity in red light and were observed to interact favorably with cellular DNA (Basu et al., 2014).
Transfer Hydrogenation of Aryl Ketones
Ruthenium-cymene complexes containing pyridine-derived aldiimine ligands have been synthesized and applied in the transfer hydrogenation of aryl ketones. These complexes, which are related to this compound, demonstrated good catalytic activity and productivity in this reaction (Ramos et al., 2019).
Synthesis of Polylactide
Zinc(II) complexes bearing iminopyridines, closely related to this compound, have been used as pre-catalysts for the ring-opening polymerization of rac-lactide. These metal initiators showed a preference for heterotactic polylactide, highlighting their potential in polymer synthesis (Kwon et al., 2015).
Safety and Hazards
The safety information for Cyclobutyl(pyridin-2-yl)methanamine includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . It’s important to handle this compound with care and follow all safety guidelines.
Biochemical Analysis
Biochemical Properties
Cyclobutyl(pyridin-2-yl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interaction with enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . For example, this compound may bind to the active site of an enzyme, altering its conformation and affecting its catalytic activity. Additionally, the compound can interact with proteins involved in cell signaling pathways, modulating their function and impacting downstream cellular processes .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and alterations in cellular metabolism. These effects can result in various cellular responses, such as changes in cell proliferation, differentiation, and apoptosis . The compound’s impact on cellular processes makes it a valuable tool for studying cell biology and developing therapeutic strategies.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function . For example, this compound may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalysis. Alternatively, the compound can activate an enzyme by inducing a conformational change that enhances its catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function . For instance, this compound may degrade over time, leading to a decrease in its activity and effectiveness. Additionally, prolonged exposure to the compound can result in long-term effects on cellular processes, such as changes in gene expression and cellular metabolism . These temporal effects are essential considerations when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health . As the dosage increases, the compound’s impact on cellular processes and physiological functions becomes more pronounced. High doses of this compound can lead to toxic or adverse effects, such as cellular damage, organ dysfunction, and systemic toxicity . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. For example, this compound may inhibit an enzyme involved in a specific metabolic pathway, resulting in the accumulation or depletion of certain metabolites . These effects on metabolic pathways are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its activity and effectiveness . The compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells. Additionally, this compound may accumulate in specific cellular compartments or tissues, influencing its localization and activity . Understanding the transport and distribution of the compound is essential for optimizing its therapeutic potential and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in determining its activity and function . The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be directed to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, the compound may localize to the mitochondria, influencing cellular metabolism and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Properties
IUPAC Name |
cyclobutyl(pyridin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c11-10(8-4-3-5-8)9-6-1-2-7-12-9;/h1-2,6-8,10H,3-5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHSIEHAOLEDJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=CC=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


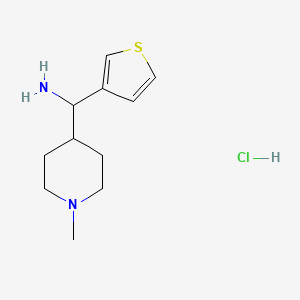
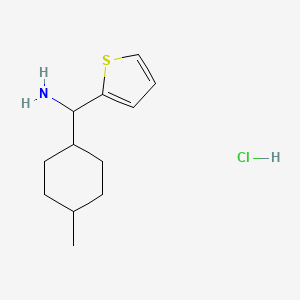
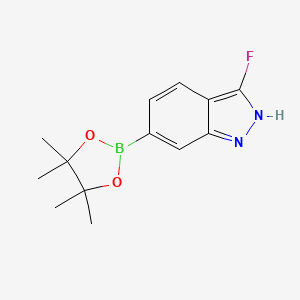



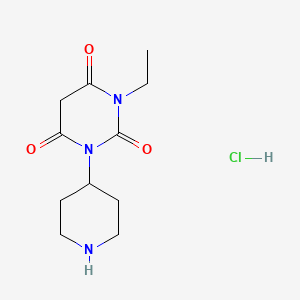
![4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride](/img/structure/B1471965.png)
![2-(pyrrolidin-1-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1471966.png)
